Product packaging for Ferrous oleate(Cat. No.:CAS No. 15114-27-9)

Ferrous oleate

Cat. No.: B12737759
CAS No.: 15114-27-9
M. Wt: 618.8 g/mol
InChI Key: DTVKDCLRVWKMKA-CVBJKYQLSA-L
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Description

Ferrous oleate is a transition metal carboxylate synthesized from ricinoleic acid . It is primarily investigated for its role as a pro-degradant additive in polyolefin plastics such as polypropylene (PP) and low-density polyethylene (LDPE) . Its research value lies in its multifunctional structure; the metal center (Fe²⁺), carbonyl groups, and hydroxyl group act together as a photoactivator, compatibilizer, and plasticizer within the polymer matrix . The mechanism of action involves the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state upon exposure to UV radiation . This photo-oxidation process generates free radicals that initiate the degradation of the polymer chains, leading to chain scission and the formation of carbonyl groups via Norrish type-I reactions . This induced photodegradation reduces the polymer's molecular weight and mechanical strength, facilitating subsequent biodegradation, with studies showing biodegradation rates of up to 21% for LDPE films . Researchers utilize this compound to develop plastics with controlled lifetimes and to study the mechanisms of polymer degradation. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66FeO4 B12737759 Ferrous oleate CAS No. 15114-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15114-27-9

Molecular Formula

C36H66FeO4

Molecular Weight

618.8 g/mol

IUPAC Name

iron(2+);(Z)-octadec-9-enoate

InChI

InChI=1S/2C18H34O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;

InChI Key

DTVKDCLRVWKMKA-CVBJKYQLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Fe+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Synthetic Methodologies for Ferrous Oleate Precursors

Solution-Phase Synthesis Routes

Solution-phase methods involve the reaction of iron salts and oleic acid or its salt in a solvent system. These are widely employed due to their versatility and the ability to control reaction conditions with relative ease.

Ion-Exchange Reactions: Iron(III) Chloride and Sodium Oleate (B1233923) Systems

A prevalent method for synthesizing iron oleate precursors is through an ion-exchange reaction between an iron salt, typically iron(III) chloride (FeCl₃), and sodium oleate. rsc.orguenr.edu.ghnih.gov This reaction is generally carried out in a mixed solvent system.

In a typical procedure, iron(III) chloride hexahydrate and sodium oleate are dissolved in a multiphasic solvent system composed of ethanol (B145695), water, and a non-polar organic solvent like hexane (B92381) or heptane. uenr.edu.ghnih.gov The mixture is heated, often to around 70°C, and stirred for several hours to facilitate the reaction. uenr.edu.ghnih.gov During this process, the iron oleate complex forms and preferentially partitions into the non-polar organic phase, while the sodium chloride byproduct remains in the aqueous/ethanolic phase. rsc.orguenr.edu.gh The organic layer, containing the desired iron oleate, is then separated and washed multiple times with water to remove impurities. uenr.edu.ghnih.gov Finally, the solvent is evaporated to yield the iron oleate precursor, which is often a waxy or viscous solid at room temperature. nih.gov

The stoichiometry of the reactants is a critical parameter. A common molar ratio of sodium oleate to iron(III) chloride is 3:1. google.com Variations in this ratio can impact the composition of the resulting complex.

An alternative approach within the ion-exchange framework involves using methanol (B129727) as the primary solvent. In one optimized procedure, iron(III) chloride hexahydrate and sodium oleate are mixed in methanol and heated in a sealed pressure vessel to 70°C for 4 hours. acs.org After cooling, the resulting product is washed with deionized water and homogenized to yield an air-stable powder. acs.org This method can also be adapted for mixed-valence precursors by including iron(II) chloride in the initial reaction mixture. acs.org

The table below summarizes typical reaction conditions for the ion-exchange synthesis of iron oleate precursors.

Iron Salt(s)Oleate SourceSolvent SystemTemperature (°C)Time (h)Resulting Precursor Phase
Iron(III) chloride hexahydrateSodium oleateEthanol, Water, Hexane704Waxy Solid
Iron(III) chloride hexahydrateSodium oleateMethanol704Air-stable Powder
Iron(III) chloride hexahydrate, Iron(II) chlorideSodium oleateMethanol704Waxy Solid (Mixed Valence)
Iron(III) chloride hexahydrateSodium oleate, Oleic acidEthanol, Water, Hexane603Waxy Solid

This table presents a summary of various reported synthesis conditions and is not an exhaustive list.

Direct Coordination Approaches

Direct coordination synthesis offers a more straightforward route to iron oleate precursors by eliminating the need for sodium oleate. In this method, an iron salt is reacted directly with oleic acid at elevated temperatures. jkcs.or.kr

One such method involves mixing an iron salt, for example, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), with a variable amount of oleic acid. jkcs.or.krjkcs.or.kr The mixture is heated in a three-neck flask, typically to around 110-120°C. jkcs.or.krjkcs.or.kr This heating step serves to drive the coordination reaction and to remove physically adsorbed water and volatile byproducts like nitric acid. jkcs.or.kr During this process, the color of the solution typically changes from yellow to reddish-brown, indicating the formation of the iron oleate complex. jkcs.or.kr After the reaction, the mixture is cooled to room temperature. This approach allows for control over the stoichiometric composition of the precursor by adjusting the initial molar ratio of the iron salt to oleic acid. jkcs.or.kr

The direct synthesis of an iron oleate precursor has also been reported starting from iron powder and oleic acid. balikesir.edu.tr In this procedure, iron powder is mixed with oleic acid in hexane and heated to 200°C for several hours. balikesir.edu.tr After the reaction, any unreacted iron powder is removed magnetically, and the hexane is evaporated to yield the iron oleate complex. balikesir.edu.tr

Biphasic Synthesis Techniques

Biphasic synthesis is a common technique used in the ion-exchange synthesis of iron oleate, as described in section 2.1.1. This method relies on the use of two immiscible liquid phases: a polar phase (often a mixture of water and a low-order alcohol like ethanol) and a non-polar phase (such as hexane or heptane). rsc.orgnih.gov

The reactants, iron chloride and sodium oleate, are introduced into this two-phase system. uenr.edu.ghnih.gov The reaction occurs at the interface of the two liquids or within the polar phase. The resulting iron oleate complex, being a metal soap with long hydrocarbon chains, is hydrophobic and thus preferentially dissolves in the non-polar organic solvent. rsc.org Conversely, the inorganic byproduct, sodium chloride, is insoluble in the non-polar solvent and remains in the polar aqueous/alcoholic phase. rsc.org

This partitioning behavior facilitates the separation and purification of the iron oleate precursor. After the reaction is complete, the two layers are separated using a separatory funnel. uenr.edu.ghnih.gov The organic layer containing the iron oleate is typically washed several times with water to remove any remaining impurities before the solvent is removed by evaporation. uenr.edu.ghnih.gov This technique is effective for producing a relatively pure iron oleate complex, although it can be a multi-step and time-consuming process. rsc.org

Solventless and Melt-Method Syntheses

Solventless and melt-method syntheses represent an alternative approach to preparing iron oleate precursors, aiming to reduce solvent waste and simplify the reaction setup. These methods involve the direct thermal decomposition of precursors or the reaction of starting materials in the absence of a traditional solvent.

One approach involves the thermal decomposition of a pre-synthesized metal-oleate complex in a reactor without any high-boiling point organic solvents; this is often referred to as a "melt method". uenr.edu.gh This technique is considered effective, inexpensive, and can produce high-quality crystalline structures. uenr.edu.gh

A specific solventless method for synthesizing magnetic nanoparticles has been demonstrated at room temperature, which can be adapted for the precursor synthesis concept. This involves grinding solid inorganic iron salts (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O) with an oleic acid–oleylamine (B85491) adduct using a mortar and pestle. caltech.edu During the grinding process, the mixture liquefies, and its color changes, indicating a reaction. caltech.edu This method avoids the need for heating and solvents, offering a more environmentally friendly route. caltech.edu

Another solventless approach involves the thermal decomposition of a prepared iron-oleate complex under reduced pressure. researchgate.net For instance, an Fe(II)-oleate complex, prepared from the reaction of iron chloride and sodium oleate in water, can be thermally decomposed at around 300°C under vacuum without any solvent. researchgate.net This solventless thermal decomposition method has been shown to be effective for producing nanoparticles directly, implying the formation of the active precursor in situ.

Influence of Reaction Parameters on Precursor Formation

The properties of the iron oleate precursor are highly sensitive to the conditions under which it is synthesized. Careful control of reaction parameters is crucial for obtaining a precursor with the desired structure and reactivity for subsequent nanoparticle synthesis.

Temperature Regimes

The reaction temperature plays a significant role in the synthesis of iron oleate precursors, influencing reaction kinetics, product formation, and the removal of byproducts and water.

In the common ion-exchange synthesis using iron(III) chloride and sodium oleate in a solvent mixture, the reaction is often conducted at an elevated temperature, typically around 60-70°C. uenr.edu.ghnih.govacs.org This temperature is sufficient to promote the reaction and ensure the dissolution of reactants while being below the boiling point of the common solvents used. For instance, procedures specify heating to 70°C for 4 hours to ensure the completion of the reaction. uenr.edu.ghacs.org In some patent literature, a range of 35°C to 65°C is suggested for the dissolution and reaction steps. google.com

In direct coordination approaches, where an iron salt is reacted with oleic acid, higher temperatures are often employed. For example, heating to 110°C is used to facilitate the reaction between iron(III) nitrate and oleic acid and to drive off water and byproducts. jkcs.or.kr Some methods even utilize temperatures as high as 200°C for the direct reaction of iron powder with oleic acid. balikesir.edu.tr

The thermal treatment of the synthesized iron oleate complex is also a critical step. Drying the precursor at elevated temperatures, such as 70°C in a vacuum oven, can remove residual water and volatile impurities. iu.edu This drying process can lead to a more thermally stable iron oleate complex. iu.edu The temperature at which the precursor is treated can influence its final structure and thermal decomposition behavior, which in turn affects the nucleation and growth of iron oxide nanoparticles. iu.edu For example, the dissociation of the first oleate group from the iron oleate complex upon heating has been observed to start at approximately 200°C. acs.org The subsequent decomposition to form iron oxide nuclei typically occurs at temperatures above 250°C. nih.gov

The table below highlights the impact of different temperature regimes on various aspects of iron oleate precursor synthesis.

Temperature Range (°C)Synthesis Step/MethodObserved Effect
35 - 75Ion-Exchange ReactionPromotes dissolution of reactants and formation of the iron oleate complex. google.com
60 - 70Ion-Exchange ReactionCommonly used reaction temperature to ensure complete reaction. uenr.edu.ghnih.gov
70Post-synthesis DryingRemoval of crystal hydrate (B1144303) water, leading to a more thermally stable complex. iu.edu
110 - 120Direct CoordinationFacilitates reaction and removal of water and byproducts. jkcs.or.kr
~200Thermal DecompositionOnset of the dissociation of the first oleate group from the complex. acs.org
>250Thermal DecompositionNucleation of iron oxide nanoparticles from the precursor. nih.gov

This table provides a generalized overview of the influence of temperature on precursor synthesis and decomposition.

Solvent System Effects

The solvent system employed during the synthesis of iron oleate precursors plays a fundamental role in the reaction kinetics, precursor purity, and final structure. Different solvents and solvent mixtures are utilized to facilitate the reaction between the iron salt and the oleate source, and to effectively separate the desired product.

Commonly, a biphasic system containing water, a low-order alcohol like ethanol, and a non-polar solvent like hexane is used. acs.orgnih.govucl.ac.ukbalikesir.edu.tr In this setup, the salt metathesis reaction occurs, where an iron salt (e.g., iron(III) chloride) reacts with an oleate salt (e.g., sodium oleate). ucl.ac.uk The resulting iron oleate complex is soluble in the non-polar phase (hexane), while the salt byproduct (e.g., sodium chloride) remains in the aqueous/alcohol phase. acs.orgucl.ac.uk This allows for separation of the iron oleate precursor by partitioning it into the hexane layer, which is then washed and dried. acs.orgnih.gov

The use of single organic solvents has also been explored to simplify the synthesis and improve precursor consistency. Methanol, for instance, has been successfully used as the reaction solvent to produce a well-defined iron oleate precursor as a stable, fine powder. acs.orgnih.gov This approach avoids the complexities of a biphasic system and the incorporation of residual oleic acid often seen in those methods. acs.org

High-boiling point, non-coordinating solvents such as 1-octadecene (B91540) are not typically used for the initial precursor synthesis but are crucial for the subsequent thermal decomposition step where the precursor is converted into iron oxide nanoparticles. nih.govrsc.orgresearchgate.net The iron oleate precursor is often dissolved in 1-octadecene to form a stock solution, which facilitates its handling and injection during nanoparticle synthesis. acs.orgescholarship.org The coordinating or non-coordinating nature of the solvent used in the decomposition step (e.g., trioctylamine (B72094) vs. octadecene) has a significant impact on the final morphology of the nanoparticles. nih.govresearchgate.net

Solvent/SystemRole in SynthesisKey Findings/ObservationsReferences
Hexane / Ethanol / WaterBiphasic reaction and extraction mediumFacilitates salt metathesis and separation of iron oleate from byproducts. The precursor is isolated in the hexane phase. acs.orgnih.govucl.ac.ukbalikesir.edu.tr
MethanolHomogeneous reaction mediumAllows for the synthesis of a more simplified, air-stable iron oleate powder with consistent stoichiometry. acs.orgnih.gov
1-OctadeceneSolvent for thermal decompositionHigh-boiling point solvent used to dissolve the precursor for nanoparticle formation. It is considered a non-coordinating solvent. nih.govrsc.orgresearchgate.netescholarship.org

Molar Ratio Control

The stoichiometry of the reactants, specifically the molar ratio between the iron source and oleic acid (or its salt), is a critical parameter that directly influences the composition of the iron oleate precursor and the properties of the resulting nanoparticles.

The Fe/Oleic Acid ratio is a key handle for tuning the outcome of the synthesis. researchgate.netjkcs.or.kr Research has shown that by systematically varying the molar ratio of iron(III) to oleic acid (from 1:1 to 1:5), the size of the iron oxide nanocrystals produced via thermal decomposition can be controlled. jkcs.or.krjkcs.or.kr For instance, increasing the ratio from 1:1 to 1:4 led to an increase in the average nanoparticle diameter from 8.4 nm to 15.0 nm. jkcs.or.krjkcs.or.kr However, an excess of oleic acid can also lead to a broadening of the particle size distribution. nih.gov An ideal ratio of oleic acid to iron is often cited as being between 3 and 4 for achieving uniform nanoparticles. nih.gov The molar ratio also affects the thermal properties and the coordination environment of the iron-oleate complex itself. researchgate.netjkcs.or.kr

The Fe(II)/Fe(III) molar ratio is particularly important when the target is a specific phase of iron oxide, such as magnetite (Fe₃O₄). Magnetite contains both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, and achieving the correct stoichiometry requires a precise starting ratio of the two oxidation states. ajol.info For stoichiometric magnetite, the theoretical Fe(II)/Fe(III) ratio is 0.5. ajol.info In co-precipitation methods, maintaining a specific Fe(II) to Fe(III) ratio (often 1:2) is vital to prevent the formation of other iron oxide phases. ajol.infobohrium.com While many iron oleate syntheses start from a single iron(III) precursor, some methods employ a mixture of iron(II) and iron(III) chlorides to control the oxidation state in the final material. google.com

Molar RatioEffect on SynthesisExample FindingsReferences
Fe/Oleic AcidControls precursor composition and subsequent nanoparticle size.Increasing the Fe(III)/Oleic Acid ratio from 1:1 to 1:4 increased nanoparticle diameter from 8.4 nm to 15.0 nm. jkcs.or.krjkcs.or.kr
Fe(II)/Fe(III)Determines the phase and stoichiometry of the final iron oxide product (e.g., magnetite).A stoichiometric ratio of 0.5 is required for magnetite. Co-precipitation syntheses often use a 1:2 ratio. ajol.infobohrium.com

Challenges in Precursor Reproducibility and Stoichiometry

Despite its widespread use, the synthesis of iron oleate precursors is plagued by significant challenges related to reproducibility and stoichiometric control. acs.orgrsc.orgnih.govacs.org These issues stem from the complex and mutable nature of the "iron oleate" product itself.

A primary challenge is that the term "iron oleate" rarely refers to a precise molecular formula. escholarship.orgresearchgate.net Instead, it often describes a mixture of complexes whose ligation, nuclearity, and oxidation state are highly sensitive to subtle variations in synthesis, workup, and storage conditions. acs.orgescholarship.orgresearchgate.net This inherent variability presents a major obstacle to achieving sample-to-sample consistency, which in turn affects the predictable and scalable synthesis of nanoparticles. escholarship.org

The precursor's composition is often ill-defined due to its strong tendency to retain impurities. researchgate.net These can include residual water, unreacted sodium oleate, byproducts like sodium chloride, and, most notably, free oleic acid. acs.orgucl.ac.ukresearchgate.net The viscous, waxy nature of the precursor makes it difficult to fully purify. acs.orgucl.ac.uk This compositional uncertainty is compounded when syntheses are based on an assumed formula, such as Fe(oleate)₃ or Fe₃O(oleate)₆, which may not accurately reflect the true metal-to-ligand ratio in the prepared material. acs.orgescholarship.org

These reproducibility issues have driven research into developing new, well-defined iron oleate precursors with stable and consistent stoichiometry. acs.orgescholarship.orgnih.govacs.org By creating precursors that can be isolated in large quantities with a known and reliable composition, researchers aim to overcome the unpredictability that has long been a challenge in this field, paving the way for more controlled and reproducible manufacturing of iron oxide nanoparticles. acs.orgescholarship.org

Structural Elucidation and Physico Chemical Characterization of Ferrous Oleate Precursors

Spectroscopic Analysis (e.g., FTIR, UV-Vis)

Spectroscopic techniques are fundamental in confirming the formation of the iron oleate (B1233923) complex and understanding the coordination between the iron center and the oleate ligands.

Fourier-transform infrared (FTIR) spectroscopy is particularly informative. The formation of the iron oleate complex is confirmed by the appearance of characteristic absorption bands and the shifting of others when compared to free oleic acid. In a typical FTIR spectrum of an iron oleate complex, the prominent C=O stretching vibration of the carboxylic acid group in free oleic acid (around 1710 cm⁻¹) disappears. acs.org In its place, new peaks emerge which correspond to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) coordinated to the iron ion.

These vibrations are sensitive to the coordination mode between the metal and the carboxylate group (e.g., ionic, unidentate, bidentate, or bridging). jkcs.or.kr For instance, peaks appearing at approximately 1553 cm⁻¹ and 1436 cm⁻¹ are assigned to the asymmetrical and symmetrical vibrations of the carboxylate group, respectively, indicating the formation of the metal carboxylate bond. jkcs.or.kr The separation between these asymmetric (νₐ) and symmetric (νₛ) stretching frequencies provides insight into the nature of the metal-ligand bond. jkcs.or.kr Additional peaks corresponding to the symmetric stretching vibrations of methyl and methylene (B1212753) C-H bonds from the oleate's hydrocarbon tail are typically observed around 2932 cm⁻¹ and 2853 cm⁻¹. preprints.org

UV-visible (UV-Vis) spectroscopy is also employed to monitor the reaction. The formation of the iron oleate complex from iron salts results in a distinct color change; for example, the reaction mixture may turn from a rusty brown to a clear tea-colored solution around 200°C, indicating changes in the electronic environment of the iron center as it complexes with the oleate ligands. nih.gov

Vibrational spectroscopy is critical for identifying the key functional groups involved in the complex. The coordination of the oleate ligand to the iron ion is primarily identified through the vibrations of the carboxylate headgroup.

The key vibrational bands for identifying the formation of ferrous or ferric oleate are:

Carboxylate Asymmetric Stretch (νₐ(COO⁻)) : This peak is typically found in the range of 1520-1590 cm⁻¹. Specific studies have identified strong peaks at 1588 cm⁻¹, 1553 cm⁻¹, and 1523 cm⁻¹ in non-hydrated iron(III) oleate complexes. jkcs.or.kr

Carboxylate Symmetric Stretch (νₛ(COO⁻)) : This corresponding symmetric stretch appears at a lower wavenumber, often around 1425-1463 cm⁻¹. researchgate.net Peaks have been noted at 1434 cm⁻¹ and 1447 cm⁻¹. jkcs.or.krresearchgate.net

Fe-O Stretch : The direct vibration of the iron-oxygen bond formed between the iron cation and the carboxylate oxygen is expected at lower frequencies, typically below 600 cm⁻¹. While often less discussed in the context of the oleate precursor itself compared to the final oxide nanoparticle, its presence confirms the metal-ligand bond.

The following table summarizes key FTIR absorption bands identified for iron oleate complexes from various research findings.

Vibrational ModeWavenumber (cm⁻¹)Source(s)
Asymmetric C-H Stretch (Methylene)~2932 preprints.org
Symmetric C-H Stretch (Methylene)~2853 preprints.org
Asymmetric COO⁻ Stretch (νₐ)1523, 1553, 1588 jkcs.or.kr
Symmetric COO⁻ Stretch (νₛ)1425, 1434, 1447, 1463 jkcs.or.krresearchgate.net

Elemental Composition Analysis

Determining the precise elemental composition of the iron oleate precursor is essential, as stoichiometry can vary based on the synthesis and purification methods. This variability directly impacts the reproducibility of nanoparticle synthesis. Elemental analysis, often coupled with inductively coupled plasma mass spectrometry (ICP-MS) for metal content, is used to determine the empirical formula of the synthesized complex.

Research has shown that the precursor often exists not as a simple ferrous oleate (Fe(oleate)₂) or ferric oleate (Fe(oleate)₃) molecule, but as a more complex, often polynuclear, structure. For example, analysis has identified a common precursor form as a trinuclear iron-oxo cluster with the formula [Fe₃O(oleate)₆]. acs.org Depending on the preparation, this core cluster may be associated with additional oleate anions, free oleic acid, and water or other solvent molecules. acs.org One study, through elemental analysis (EA) and ICP-MS, identified a specific iron(III) oleate complex with the formula [Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O. acs.org

The table below presents data for different iron oleate precursor formulations as determined by elemental analysis.

Precursor IDProposed FormulaFe (wt%)C (wt%)H (wt%)Source(s)
FeOl-1[Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O6.670.811.2 acs.org
FeOl-3Fe₃O(oleate)₆·3H₂O8.567.010.6 acs.org

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for understanding the thermal stability and decomposition behavior of the this compound precursor. This information is critical for selecting the appropriate synthesis temperature to achieve controlled nucleation and growth of nanoparticles.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition stages. DSC measures the heat flow into or out of a sample during a temperature change, identifying endothermic (heat absorbing) or exothermic (heat releasing) transitions like melting, boiling, or decomposition.

Studies on iron(III) oleate show multiple mass loss events in TGA. nih.gov A typical analysis shows distinct mass losses centered around 194°C, 260°C, and 330°C. nih.gov These are often attributed to the sequential dissociation of the oleate ligands, which have different binding energies to the iron center. nih.gov Another study identified two main decomposition regions: one at ~260°C corresponding to the loss of weakly bound or free oleic acid, and a second at ~357°C indicating the decomposition of the iron oleate complex itself. balikesir.edu.tr

DSC analysis complements TGA by showing the energetic nature of these transitions. Endothermic events are often observed just prior to the mass loss events seen in TGA, corresponding to the energy required to break the ligand bonds and initiate decomposition. nih.gov For an iron(III) oleate complex, endothermic peaks have been observed around 165°C and 240°C, followed by further transitions above 300°C related to the decomposition of residual oleates and particle growth. nih.govjkcs.or.kr

The decomposition of the iron oleate precursor is not a single-step event but a cascade of reactions. The pattern begins with the loss of any residual solvent or weakly bound free oleic acid. This is followed by the sequential dissociation of the oleate ligands from the iron center and the subsequent decomposition of the organic chains. nih.gov The nucleation of the iron oxide core is believed to occur after the initial ligand dissociation, at temperatures typically above 250°C. nih.gov

The thermal stability of the complex is influenced by its specific composition, including the ratio of oleic acid to iron. jkcs.or.kr A higher amount of free oleic acid can alter the decomposition profile. balikesir.edu.tr The ultimate product of the thermal decomposition in an inert atmosphere is typically magnetite (Fe₃O₄) or wüstite (FeO), depending on the conditions, while heating in air can lead to maghemite (γ-Fe₂O₃) or hematite (B75146) (α-Fe₂O₃).

The following table summarizes thermal transition data for iron oleate precursors.

TechniqueTransition Temperature (°C)ObservationSource(s)
TGA~194, ~260, ~330Three distinct mass loss events (ligand dissociation) nih.gov
TGA~260Decomposition of weakly bound/free oleic acid balikesir.edu.tr
TGA~357Decomposition of the main iron oleate precursor balikesir.edu.tr
DSC~165, ~240Two endothermic events (sequential decomposition of the complex) nih.gov
DSC~340 - 380Comprehensive thermal dissociation/restructuring of hydrated FeOl complex jkcs.or.kr

Mass Spectrometry (e.g., MALDI-MS) for Cluster Size and Molecular Weight

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for determining the molecular weight and cluster size of the iron oleate precursor with minimal fragmentation. This analysis provides direct evidence for the polynuclear nature of the complex.

Studies using MALDI-MS have successfully identified the dominant species in iron oleate precursors. The analysis frequently reveals the presence of a trinuclear iron-oxo cluster, [Fe₃O(oleate)₆]⁺. acs.orgescholarship.org This molecular ion is observed at a mass-to-charge ratio (m/z) of approximately 1872 Da. acs.orgescholarship.orgresearchgate.net

Further confirming this assignment, the mass spectra often show subsequent fragment peaks corresponding to the sequential loss of oleate ligands. For example, fragments corresponding to [Fe₃O(oleate)₅]⁺ and [Fe₃O(oleate)₄]⁺ are observed at m/z values of approximately 1570 Da and 1320 Da, respectively. acs.orgescholarship.org Other, more complex polynuclear species have also been detected, highlighting the chemical complexity of the precursor solution prior to nanoparticle nucleation. uantwerpen.be

The table below details the key molecular ions and fragments of an iron oleate precursor identified by MALDI-MS.

m/z (Da)Assigned SpeciesObservationSource(s)
~1872[Fe₃O(oleate)₆]⁺Main molecular ion cluster acs.orgescholarship.orgresearchgate.net
~1570[Fe₃O(oleate)₅]⁺Loss of one oleate ligand acs.orgescholarship.org
~1320[Fe₃O(oleate)₄]⁺Loss of two oleate ligands acs.orgescholarship.org

Morphological and Microstructural Characterization (e.g., TEM, SEM)

The characterization of the morphology of the iron oleate precursor itself, prior to thermal decomposition, is less common than the analysis of the resulting nanoparticles. The precursor is often an amorphous, waxy solid or a viscous liquid, which does not possess the well-defined, crystalline morphology of the final nanoparticle product. jkcs.or.kr Descriptions often characterize it as a fine, dark brown powder after isolation and drying. researchgate.net

However, some studies using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have provided insight into the microstructure of related solid iron-oleate-based materials. For instance, one synthesized iron-oleate-based solid (labeled FeO-1) was shown by SEM to consist of circular plates of uniform size, which in some areas self-assembled into flower-like morphologies. researchgate.net At higher magnifications, this material appeared as a solid without a highly defined, repeating shape. researchgate.net TEM analysis of the same material revealed uniform, small nanoparticles that were oval to hexagonal in shape and clustered together. researchgate.net

It is crucial to distinguish these observations from the vast body of literature that uses SEM and TEM to characterize the iron oxide nanoparticles produced from the decomposition of the this compound precursor. The morphology of the final nanoparticles (e.g., spheres, cubes) is determined by the reaction conditions and is not an intrinsic property of the precursor itself. rsc.org

X-ray Diffraction (XRD) for Precursor Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. However, when applied to iron oleate precursors prepared for nanoparticle synthesis, the results consistently indicate a lack of long-range crystallographic order. acs.orgnih.gov The precursor is typically an amorphous, waxy, or oily solid at room temperature. acs.orgnih.gov

Several studies describe various forms of the iron oleate precursor, from a viscous red-brown oil to a fine dark brown powder or a hard, waxy solid, none of which exhibit a well-defined crystalline structure detectable by XRD. acs.orgnih.gov The absence of sharp diffraction peaks confirms the amorphous nature of the precursor complex itself. acs.org

While XRD is not particularly informative for the iron oleate precursor, it is an essential tool for characterizing the final iron oxide nanoparticles (e.g., magnetite, wüstite, maghemite) that are formed upon its thermal decomposition. iu.edubalikesir.edu.trrsc.orguenr.edu.ghresearchgate.netnih.govnih.gov The analysis of the nanoparticles reveals distinct diffraction patterns corresponding to specific iron oxide crystal phases, allowing for the determination of phase purity, crystal size, and lattice parameters. rsc.orguenr.edu.ghresearchgate.net For instance, XRD patterns of nanoparticles derived from iron oleate show peaks corresponding to magnetite, wüstite, or a mixture of phases, depending on the synthesis conditions. iu.edursc.orgnih.gov

SampleAnalysis MethodFindingReference
Iron Oleate Precursor (FeOl-1, FeOl-2, FeOl-3)Visual & InstrumentalLacks crystallographic order; exists as an oil, powder, or waxy solid. acs.orgnih.gov
Iron Oxide Nanoparticles (Post-Decomposition)Powder X-ray Diffraction (PXRD)Crystalline phases (e.g., magnetite, wüstite) are identified and characterized. iu.edursc.orgnih.gov
Iron Oxide NanoparticlesPowder X-ray Diffraction (PXRD)Average crystallite size calculated to be 16 nm. uenr.edu.gh

Investigation of Trinuclear Iron-Oxo Cluster Formation

It is widely accepted that the fundamental structural unit of the iron oleate precursor is a trinuclear, oxo-centered iron cluster. acs.orgnih.govacs.orgnih.gov Mass spectrometry studies have been pivotal in elucidating this structure, revealing that the precursor is not a mononuclear complex but is composed of clusters with a tri-iron-oxo core ([Fe₃O]) surrounded by carboxylate ligands. acs.orgnih.govresearchgate.net

Specifically, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of different iron oleate preparations consistently identifies a molecular ion peak corresponding to the formula [Fe₃O(oleate)₆]⁺ at approximately 1872 Da. nih.gov This core structure consists of three iron atoms bridged by a central oxygen atom, with six oleate ligands providing charge balance and solubility in nonpolar solvents. nih.govresearchgate.net

Further characterization using infrared (IR) spectroscopy provides insight into the oxidation state of the iron core. The net charge of the [Fe₃O]ⁿ⁺ cluster can vary, leading to different precursor properties. acs.orgnih.gov

An all-Fe³⁺ core results in a [Fe₃O]⁷⁺ motif. acs.orgdigitellinc.com

A mixed-valence [Fe₂³⁺Fe²⁺O]⁶⁺ core is also possible and is associated with a neutral, more stable [Fe₃O(oleate)₆] molecule. acs.orgnih.gov

These different valence states can be probed by characteristic peaks in the metal-oxo region of the IR spectrum (around 500-650 cm⁻¹). acs.orgnih.gov For example, peaks at approximately 610 cm⁻¹ and 545-550 cm⁻¹ have been attributed to the [Fe₃O]⁷⁺ and [Fe₃O]⁶⁺ clusters, respectively. acs.orgnih.gov The formation of these trinuclear clusters is a key intermediate step, representing a partial hydrolysis product en route to the formation of larger iron oxide phases during thermal decomposition. digitellinc.com

TechniqueObservationInferred Structure/PropertyReference
MALDI-MSMolecular ion peak at ~1872 Da.Trinuclear iron-oxo cluster: [Fe₃O(oleate)₆]⁺. nih.gov
Mass SpectrometryPrecursor is a cluster, not a mononuclear complex.Tri-iron-oxo core with carboxylate ligands. acs.orgnih.govresearchgate.net
IR SpectroscopyPeak at ~610 cm⁻¹.Corresponds to the [Fe₃O]⁷⁺ cluster (all Fe³⁺). acs.orgnih.gov
IR SpectroscopyPeak at ~545-550 cm⁻¹.Corresponds to the [Fe₃O]⁶⁺ cluster (mixed valence). acs.orgnih.gov

Influence of Post-Synthesis Treatment on Precursor Structure

The structure and purity of the iron oleate precursor are highly dependent on post-synthesis workup procedures, which in turn significantly influence the subsequent formation of nanoparticles. acs.orgiu.edu Common treatments include washing with solvents and drying under specific conditions. acs.orgiu.edubalikesir.edu.tr

As-synthesized iron oleate often contains a significant amount of impurities, such as physically adsorbed oleic acid, residual sodium oleate, and crystal hydrate (B1144303) water from the synthesis reaction. acs.orgiu.edu These impurities can alter the thermal decomposition pathway of the precursor. acs.orgiu.edu

Drying/Thermal Treatment: Applying heat during drying is a critical step. Thermal treatment at temperatures around 70°C has been shown to remove crystal hydrate water and dissociate oleic acid dimers. acs.orgiu.edu This leads to a more thermally stable iron oleate complex. iu.edu The duration of drying also has a dramatic effect; longer drying times can reduce the amount of free oleic acid, which changes the metal-carboxylate binding modes within the complex. nih.gov

Washing/Extraction: Post-synthesis washing with polar solvents like ethanol (B145695) and acetone (B3395972) is effective for removing excess unreacted oleic acid. iu.edubalikesir.edu.tr This purification step, however, can lead to a complete reorganization of the iron oleate complex structure and dramatically alter its thermal behavior. iu.edu In some cases, solvent molecules like ethanol can become incorporated into the precursor's coordination structure. iu.edu Another reported technique is homogenization in an aqueous suspension, which serves to both break up rubbery clumps of the precursor into a fine powder and wash away residual salts like sodium chloride. acs.org

These treatments directly impact the nucleation and growth stages of nanoparticle formation. For example, removing excess oleic acid can increase the nucleation temperature, which affects the final particle size and size distribution. iu.edu

Post-Synthesis TreatmentPurposeEffect on Precursor StructureReference
Drying at 70°C Remove impurities.Removes crystal hydrate water and dissociates oleic acid dimers, creating a more stable complex. acs.orgiu.edu
Extraction with Ethanol/Acetone Remove excess oleic acid.Removes free oleic acid, leading to a reorganization of the complex and altering its thermal properties. iu.edubalikesir.edu.tr
Homogenization in Water Wash and purify.Breaks up solid clumps into a fine powder and removes residual salts (e.g., NaCl, sodium oleate). acs.org
Washing with DI Water Remove water-soluble byproducts.Used in separatory funnels to wash the hexane (B92381) phase containing the precursor. acs.orgnih.gov

Mechanistic Insights into Ferrous Oleate Decomposition and Nanoparticle Nucleation Growth

Thermal Decomposition Pathways of Iron Oleate (B1233923) Complexes

The thermal decomposition of the iron oleate precursor is the initial and one of the most critical stages in the synthesis of iron oxide nanoparticles. This process involves the breakdown of the metal-oleate complex to generate the monomer species required for nanoparticle formation. The specific pathways of this decomposition are sensitive to the structure of the iron oleate complex and the presence of other chemical species.

Ligand Dissociation Processes

The decomposition of iron oleate complexes into iron oxide nanoparticles is fundamentally a process of ligand dissociation driven by thermal energy. The oleate ligands, which are long-chain carboxylates, are bound to the iron center. At elevated temperatures, these metal-ligand bonds break, releasing the iron species that will ultimately form the nanoparticle core.

Research indicates that this dissociation is not a simple, single-step event but rather a sequence of processes that depend on the coordination of the carboxylate groups. csic.es Monodentate oleate groups are more loosely bound and tend to dissociate at lower temperatures, around 220 °C. csic.es In contrast, the more strongly bound bidentate and bridging carboxylate ligands require higher temperatures, approximately 350 °C, for their removal. csic.es The dissociation of the first oleate group is thought to occur around 200 °C, initiating the formation of monomeric species. acs.org As the temperature increases, the remaining oleate ligands are stripped away, allowing for the growth of the iron oxide core. tandfonline.com For instance, at temperatures around 300°C, the remaining two oleate ligands begin to dissociate, which facilitates the growth of the nanoparticles. tandfonline.com The complete decomposition of the iron oleate precursor may occur at temperatures as high as 380 °C. iu.edu

The process of ligand substitution in metal complexes can generally occur through dissociative, associative, or interchange mechanisms. dalalinstitute.com In a dissociative mechanism, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by an incoming ligand. libretexts.orgwordpress.com This pathway is often favored in sterically congested complexes and is characterized by a positive entropy of activation. dalalinstitute.comlibretexts.org Given the bulky nature of the oleate ligands, a dissociative pathway is a plausible mechanism for the initial steps of decomposition.

Role of Impurities (e.g., Oleic Acid, Water)

The thermal decomposition of ferrous oleate is highly sensitive to the presence of impurities, which are often remnants from the synthesis of the precursor itself. Free oleic acid and water are two of the most significant species that can dramatically alter the decomposition pathway and, consequently, the final nanoparticle characteristics.

As-synthesized iron oleate often contains a significant amount of residual oleic acid. iu.eduacs.org This excess oleic acid can act as a modifier during the decomposition process and as an additional stabilizer for the forming nanoparticles. iu.edu The presence of excess oleic acid has been shown to influence the kinetics of the reaction, with higher concentrations leading to larger and more uniform particles, although there is a limit beyond which the size distribution broadens. nih.govrsc.org Studies have shown that increasing the molar ratio of oleic acid to the iron precursor can increase the resulting nanoparticle size. tandfonline.com

Water, particularly in the form of crystal hydrates within the iron oleate complex, also plays a crucial role. iu.edu The removal of this water, which typically occurs at around 70 °C, leads to a more thermally stable iron oleate complex. iu.edu The presence of water can affect the availability of other species, like sodium oleate, which is known to influence the shape of the resulting nanoparticles. nih.gov Dehydrated precursors have been found to be essential for producing nanocubes with well-defined faces. nih.gov The initial formulation of the iron oleate precursor, which is sensitive to variations in its synthesis, can retain water and other byproducts, impacting its decomposition and the reproducibility of nanoparticle synthesis. acs.org

The following table summarizes the influence of oleic acid on nanoparticle size based on experimental findings.

Molar Ratio (Oleic Acid:Fe(OH)₃)Resulting Nanoparticle Diameter (nm)
3.212
4.815
6.418
Data sourced from a study on the synthesis of monodisperse iron oxide nanoparticles. tandfonline.com

Nucleation and Growth Models in Nanoparticle Formation

The formation of nanoparticles from the decomposed precursor is typically described by models that separate the processes of nucleation (the formation of initial, stable nuclei) and subsequent growth.

LaMer Model Adaptations

The LaMer model is a classical framework used to explain the formation of monodisperse colloids. It posits that a rapid increase in the concentration of monomers to a level of supersaturation leads to a "burst" of nucleation. csic.es This event rapidly depletes the monomer concentration, thus preventing further nucleation and allowing the existing nuclei to grow uniformly. csic.es

In the context of this compound decomposition, this model is often invoked to explain the formation of monodisperse iron oxide nanoparticles. researchgate.net The heating-up method, a common synthesis approach, can be tailored to achieve a separation between nucleation and growth, consistent with the LaMer model. tandfonline.com For instance, nucleation may be observed around 240-250°C, while significant growth occurs at higher temperatures, above 300°C. tandfonline.comnih.gov

The presence of excess oleic acid can facilitate a process analogous to the "hot injection" method, even in a "heating-up" synthesis. acs.org The oleic acid can act as a chemical trigger for a burst of nucleation, leading to a clear separation between the nucleation and growth stages. acs.org In the absence of sufficient oleic acid, the nucleation and growth processes may not be well-separated and can occur continuously. acs.org The heating rate is another critical parameter; slow heating rates can lead to larger particles, a phenomenon that can be qualitatively explained within the LaMer framework. researchgate.net

Continuous Process and Defect-Mediated Ripening Theories

While the LaMer model provides a valuable framework, more recent research suggests that the formation of iron oxide nanoparticles from this compound may not always follow a distinct two-step nucleation and growth pathway. Some studies propose that the entire process can be continuous, without a discrete nucleation event. acs.orgnih.gov This is particularly considered in cases where the precursor itself consists of multi-iron-oxo clusters rather than mononuclear complexes. acs.orgnih.gov In this view, the growth is a continuous transformation regulated by the organic reactions of the chelating ligands. acs.orgnih.gov

Theories of continuous processes and defect-mediated ripening have emerged to provide a more nuanced understanding. rsc.org Ostwald ripening, a process where larger particles grow at the expense of smaller, less stable ones, can also play a role, especially during prolonged reaction times. tandfonline.comrsc.org Seed-mediated growth methods have been used to study these phenomena, where pre-existing nanoparticles (seeds) are introduced into the reaction. researchgate.net In such systems, monomers can attach to the seed surfaces, leading to their growth, while simultaneous primary nucleation and ripening processes can also occur. researchgate.net

Kinetic Aspects of Particle Formation

The kinetics of iron oxide nanoparticle formation are intricately linked to several experimental parameters, which in turn dictate the final properties of the nanoparticles. The rate of decomposition of the iron oleate complex, the rate of nucleation, and the rate of particle growth are all kinetically controlled.

Thermogravimetric analysis has shown that the iron-oleate complex decomposes at around 320°C. researchgate.net The rate at which the reaction mixture is heated to this temperature (the ramp rate) has a significant impact on the final particle size. rsc.org Slower heating rates can lead to the formation of larger nanoparticles. rsc.org However, very low ramp rates may also result in highly polydisperse particles, indicating a loss of control over the nucleation and growth processes. rsc.org

The concentration of surfactants, such as oleic acid, also plays a crucial kinetic role. nih.gov Increasing the surfactant concentration can lead to larger particles, but an excessive amount can be detrimental to monodispersity. nih.gov The reaction time at the final temperature also influences particle size and shape. Prolonged aging at high temperatures can lead to changes in morphology, such as the transformation of spherical nanoparticles into more thermodynamically stable cubic shapes. researchgate.net The growth rate is also temperature-dependent, with higher temperatures leading to faster growth. tandfonline.com

The table below illustrates the effect of reaction temperature and time on nanoparticle size.

Temperature (°C)Time (min)Nanoparticle Diameter (nm)
3203012.5
3603017.6
3803022.5
Data sourced from a study on size and shape controllable synthesis of monodisperse iron oxide nanoparticles. tandfonline.com

Influence of Heating Rate

The rate at which the reaction mixture is heated to the final decomposition temperature plays a critical role in determining the final size of the resulting iron oxide nanoparticles. researchgate.nettandfonline.com Systematically varying the heating rate, while keeping all other parameters constant, has been shown to directly influence nanoparticle dimensions.

Research indicates a strong inverse correlation between the heating rate and particle size; slower heating rates generally produce larger nanoparticles, while faster rates lead to smaller particles. researchgate.nettandfonline.com For instance, in the thermal decomposition of an iron oleate complex, varying the heating rate from 1°C/min to 30°C/min can significantly alter the nanoparticle diameter. A slow heating rate allows for a longer duration at temperatures where monomer formation occurs before the onset of nucleation. This can lead to a lower degree of supersaturation and fewer nuclei being formed, resulting in the growth of larger particles from the available monomers. Conversely, a high heating rate can cause the system to rapidly reach a high level of supersaturation, triggering a massive nucleation event that consumes a large portion of the monomers, leaving less material for the subsequent growth of each nucleus, thus resulting in smaller nanoparticles. tandfonline.com However, very high heating rates may also lead to polydisperse nanoparticles. tandfonline.com

This relationship provides a valuable method for fine-tuning nanoparticle size. researchgate.net

Table 1: Effect of Heating Rate on Iron Oxide Nanoparticle Size

Heating Rate (°C/min)Resulting Particle CharacteristicReference
Low (e.g., 1°C/min)Strong increase in particle size (>20 nm) researchgate.net
High (e.g., 10°C/min)Formation of polydisperse nanoparticles tandfonline.com
Systematic Variation (1-30°C/min)Allows for fine-tuning and control of particle size researchgate.net

Temporal Separation of Nucleation and Growth

The synthesis of uniform, monodisperse nanoparticles via thermal decomposition hinges on the principle of separating the nucleation and growth phases. nih.govajol.infonih.gov According to the LaMer model, this separation is crucial; nucleation should ideally occur in a short, singular burst, after which further nucleation is avoided, allowing the existing nuclei to grow uniformly by diffusion of monomers to their surface. ajol.infonih.gov

Several factors can be manipulated to achieve this separation:

Temperature Control: In many "heating-up" processes, nucleation and growth occur at different temperatures. nih.gov For example, using an iron-oleic complex in 1-octadecene (B91540), nucleation has been observed to occur between 200-240°C, with subsequent particle growth taking place at a higher temperature of 300°C. nih.gov The magnitude of this temperature separation is critical. Studies have shown that a larger temperature difference between the end of the nucleation process and the final growth temperature promotes the formation of monodisperse nanoparticles. researchgate.netiu.edu

Surfactant Concentration: The concentration of surfactants, such as excess oleic acid, can postpone the onset of burst nucleation. csic.esresearchgate.net An excess of surfactant can stabilize the monomeric iron oleate species in the solution, allowing their concentration to build up to a plateau before overcoming the energy barrier for nucleation, thus facilitating a more distinct separation between monomer formation and nucleation. csic.es

When the separation between nucleation and growth is minimal (e.g., around 5°C), the resulting nanoparticles are often polydisperse. researchgate.netiu.edu In contrast, larger temperature separations can yield monodisperse nanoparticles with sizes ranging from 8.5 to 23.4 nm. researchgate.netiu.edu

Table 2: Influence of Nucleation-Growth Separation on Nanoparticle Dispersity

Temperature Separation Between Nucleation & GrowthResulting Nanoparticle CharacteristicReference
~5 °CPolydisperse nanoparticles researchgate.netiu.edu
Larger valuesMonodisperse nanoparticles (e.g., 8.5–23.4 nm) researchgate.netiu.edu

Role of Fe(II) and Fe(III) Oxidation States in Nanocrystal Growth

The oxidation states of iron, both in the initial precursor and during the reaction, are fundamental in determining the composition, phase, and morphology of the final iron oxide nanocrystals. researchgate.netnih.gov The most common ferrimagnetic spinel phases, magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have specific requirements for the ratio of Fe(II) and Fe(III) ions in their crystal structures. researchgate.netcore.ac.uk

Magnetite's structure contains both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a 1:2 ratio. nih.gov Therefore, to synthesize pure magnetite, both oxidation states must be present and available for incorporation into the growing crystal. researchgate.netmdpi.com

Syntheses starting from a purely Fe(III) precursor, such as iron(III) oleate, often face the challenge of inadvertent reduction at high temperatures. researchgate.net In many thermal decomposition syntheses, the high temperatures and presence of organic molecules (like oleic acid or solvents) can cause the reduction of Fe(III) to Fe(II). researchgate.net This reduction is crucial for forming magnetite. However, if the reduction is too extensive, it can lead to the formation of wüstite (FeO), a paramagnetic phase. researchgate.netcore.ac.uk

Conversely, starting with a purely Fe(II) precursor requires controlled oxidation to achieve the necessary Fe(III) ions for magnetite or maghemite formation. core.ac.uk The synthesis environment, such as the presence or absence of air, plays a key role in promoting the oxidation of Fe(II) to Fe(III). mdpi.com

The ability to control the interconversion between Fe(II) and Fe(III) during the synthesis is a powerful tool. For instance, in lower temperature syntheses (~230°C), the partial reduction of an Fe(III) oleate precursor can provide the sufficient quantity of Fe(II) needed to grow crystalline, twin-free magnetite nanocrystals. researchgate.net The presence of certain ligands, like acetylacetonate, can hinder this reduction of Fe(III) to Fe(II), which can lead to different, often twinned, crystal morphologies. researchgate.net Therefore, the careful selection of the precursor's initial oxidation state and the reaction conditions that govern the redox chemistry during decomposition are critical for controlling the final properties of the iron oxide nanocrystals. researchgate.netnih.gov

Table 3: Iron Oxidation States and Resulting Nanoparticle Phases

Precursor/ConditionKey ProcessCommon Resulting Phase(s)Reference
Fe(III) alkylcarboxylate at high temp.Inadvertent reduction of Fe(III) to Fe(II)Wüstite (FeO), Magnetite (Fe₃O₄) researchgate.net
Fe(II) precursor (e.g., FeSO₄)Oxidation of Fe(II) to Fe(III)Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) core.ac.uk
Fe(III) oleate at lower temp. (~230°C)Partial, controlled reduction of Fe(III)Crystalline, twin-free Magnetite (Fe₃O₄) researchgate.net
Mixed Fe(II) and Fe(III) salts (aqueous)Co-precipitation at basic pHMagnetite (Fe₃O₄) mdpi.com

Advanced Control of Nanoparticle Properties Via Ferrous Oleate Precursors

Size Tuning Mechanisms

Precise control over nanoparticle size is crucial as it directly influences the magnetic, optical, and catalytic properties of the material. The thermal decomposition of ferrous oleate (B1233923) offers several parameters that can be adjusted to tune the final particle dimensions with high monodispersity.

Key research findings indicate that nanoparticle size is strongly dependent on a variety of reaction conditions. The thermal decomposition of the iron oleate precursor is a temperature-dependent process; at higher temperatures, the precursor decomposes more rapidly, generating a higher concentration of monomers and leading to the formation of larger nanoparticles. tandfonline.com The boiling point of the solvent used, such as 1-hexadecene (B165127) or 1-octadecene (B91540), sets the reaction temperature and thus influences particle size. nih.gov Similarly, extending the reaction time at a high temperature allows for further particle growth. tandfonline.comcsic.es

The concentration of reactants, including the iron oleate precursor and the oleic acid surfactant, is another critical factor. nih.govacs.org A higher ratio of oleic acid to the iron precursor can lead to the formation of smaller nanoparticles. acs.org Conversely, large quantities of excess surfactant (up to a 25:1 molar ratio) can alter reaction kinetics to produce larger, uniform particles. nih.gov The heating rate of the reaction mixture also plays a significant role; lower heating rates have been observed to produce a strong increase in particle size to over 20 nm. researchgate.net This can be explained within the framework of the LaMer model, where a slower heating rate allows for a more distinct separation between the nucleation and growth phases. researchgate.net Seed-mediated growth, where pre-synthesized nanoparticles are used as seeds for further growth, is another effective strategy for producing larger nanoparticles, with sizes reaching up to 35 nm. tandfonline.com

These parameters offer a comprehensive toolkit for the rational design of iron oxide nanoparticles within a size range of approximately 2 to 35 nm. tandfonline.comnih.gov

ParameterEffect on Nanoparticle SizeReference
Reaction TemperatureHigher temperature generally leads to larger particles. tandfonline.comnih.gov
Reaction TimeLonger refluxing time promotes particle growth, increasing size. tandfonline.comcsic.es
Precursor ConcentrationHigher concentration of iron oleate can result in larger nanoparticles. nih.govacs.org
Surfactant (Oleic Acid) ConcentrationA higher oleic acid-to-iron precursor ratio tends to produce smaller particles. acs.org
Heating RateSlower heating rates (e.g., 1-5 °C/min) lead to significantly larger particles. acs.orgresearchgate.net
Seed-Mediated GrowthUsing existing nanoparticles as seeds allows for the synthesis of much larger particles. tandfonline.com

Shape Control in Nanoparticle Synthesis

Beyond size, the morphology of iron oxide nanocrystals can be precisely controlled when using ferrous oleate precursors. The shape of the nanoparticles is primarily dictated by the surfactants and additives present during the thermal decomposition process. rsc.org

While the decomposition of iron oleate in the presence of only oleic acid typically yields monodisperse, spherical nanoparticles, the introduction of specific additives can induce the formation of strongly faceted nanocrystals. nih.govrsc.orgrsc.org The addition of sodium oleate to the reaction mixture is a well-established method to produce nanoparticles with a cubic shape. nih.govcsic.esrsc.orgresearchgate.net The amount of sodium oleate added can be tuned to control the morphology reproducibly. nih.gov

Alternatively, the use of other additives can lead to different non-spherical shapes. For instance, when a quaternary ammonium (B1175870) salt like tetraoctylammonium bromide is present during the reaction, octahedral nanocrystals are formed as the major product. rsc.orgresearchgate.netresearchgate.net The solvent can also have a directing effect; using solvents with double bonds, such as squalene (B77637) or 1-octadecene, can induce the reduction of iron precursors, which influences the final particle structure and shape. rsc.orgrsc.org

AdditiveResulting Nanoparticle ShapeReference
Oleic Acid (alone)Spherical nih.govrsc.org
Sodium OleateCubic nih.govcsic.esrsc.org
Tetraoctylammonium BromideOctahedral rsc.orgresearchgate.netresearchgate.net

Phase Control and Phase Purity of Iron Oxide Nanocrystals (e.g., Magnetite, Maghemite, Wüstite)

The crystalline phase of iron oxide nanoparticles is a critical property that governs their magnetic behavior. The thermal decomposition of this compound can yield several iron oxide phases, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and wüstite (FeO). researchgate.netresearchgate.net Often, nanoparticles synthesized via this method exhibit a core-shell structure composed of different phases, such as a wüstite core with a magnetite or maghemite shell. researchgate.netresearchgate.net

Achieving phase purity is a significant challenge that can be addressed by carefully controlling the synthesis conditions. nih.gov The decomposition of the iron-oleate complex is a key step, and its conditions can be tuned to favor the formation of a specific phase. acs.org For example, in co-precipitation methods that can also involve oleate ligands, maintaining a strict stoichiometric ratio of Fe³⁺/Fe²⁺ (typically 2:1) is imperative for the formation of phase-pure magnetite. rsc.org In thermal decomposition, the reaction atmosphere and the presence of oxidizing or reducing species in the solvent can influence the final oxidation state of the iron and, consequently, the crystal phase. rsc.org The choice of surfactants and the reaction temperature can also kinetically favor the growth of one phase over another. researchgate.net For instance, wüstite-spinel core-shell particles can be controllably synthesized, where the shape evolves from cuboctahedron to cube to octopod with increasing reaction temperature. researchgate.net

Formation of Core-Shell Nanostructures

The synthesis of nanoparticles from this compound precursors is particularly amenable to the formation of complex core-shell architectures. These structures, which consist of a core material encapsulated within a shell of a different material, can exhibit enhanced or multifunctional properties.

In many cases, a core-shell structure is an intrinsic outcome of the synthesis. The thermal decomposition of iron oleate can lead to nanoparticles with a wüstite (FeO) core and a magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) shell. researchgate.netresearchgate.net Furthermore, the use of specific solvents like squalene or 1-octadecene can facilitate the reduction of the iron precursor at high temperatures, resulting in the formation of a metallic iron (Fe⁰) core surrounded by a protective iron oxide shell. rsc.orgrsc.orgresearchgate.netaip.org

Beyond these intrinsically formed structures, iron oxide nanoparticles synthesized from this compound serve as ideal seeds for the subsequent growth of shells made from other materials. For example, uniform iron oxide nanoparticles can be encapsulated within a silica (B1680970) shell using a reverse microemulsion technique. frontiersin.org Similarly, an Au shell can be grown on the surface of Fe₃O₄ nanoparticles, creating magnetic-plasmonic core-shell structures. This versatility allows for the fabrication of a wide range of multifunctional nanomaterials.

Surface Functionalization and Colloidal Stability using Oleate Ligands

The stability of nanoparticles in a solvent is paramount for their practical application. Oleic acid and its corresponding salt, sodium oleate, are crucial not only for controlling nanoparticle growth but also for providing excellent colloidal stability. rsc.org

The stabilization mechanism involves the strong binding of oleic acid molecules to the surface of the iron oxide nanoparticles. Fourier-transform infrared spectroscopy (FTIR) studies confirm that this binding is a chemisorption process. nih.govnih.govdoi.org The characteristic C=O stretching peak of the carboxylic acid group in free oleic acid (around 1710 cm⁻¹) disappears upon attachment to the nanoparticle surface. imt.si Instead, two new bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). doi.org This indicates that the hydrophilic carboxyl headgroup of oleic acid deprotonates and binds to the iron atoms on the nanoparticle surface in a bidentate fashion, forming a robust chemical bond. imt.simdpi.com

Once chemisorbed, the oleate ligands form a protective monolayer around the nanoparticle core. researchgate.net The long, hydrophobic alkyl chains of the oleic acid molecules extend outwards from the surface, providing significant steric hindrance. rsc.org This steric repulsion effectively counteracts the strong magnetic dipole-dipole interactions and van der Waals forces that would otherwise cause the nanoparticles to aggregate. rsc.org This stabilization is particularly effective in nonpolar organic solvents, leading to well-dispersed, stable colloidal solutions. researchgate.net The oleate coating also serves as a physical barrier, protecting the iron oxide core from oxidation when exposed to air and degradation from acidic or basic environments. researchgate.netmdpi.comunimap.edu.my

Theoretical and Computational Investigations of Ferrous Oleate Systems

Density Functional Theory (DFT) Studies of Oleate (B1233923) Adsorption and Iron Complexes

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the interactions between oleate molecules and iron-containing surfaces at the atomic level. These computational studies provide valuable insights into adsorption energies, bond characteristics, and the electronic structure of these complex systems.

One area of focus has been the adsorption of oleate on iron oxide surfaces. DFT calculations have been employed to investigate the adsorption of surfactants, including those with carboxylic acid headgroups like oleic acid, on α-Fe₂O₃ (hematite) surfaces. acs.org These studies reveal strong chemisorption of the surfactants on the iron oxide surface. acs.org For carboxylic acids, there is a significant thermodynamic driving force for dissociation, leading to the formation of a surface hydroxyl group and a stable adsorption structure. acs.org

In a related context, DFT has been used to study the adsorption of oleate on siderite (FeCO₃), an iron carbonate mineral. mdpi.com By optimizing the crystal geometry and cleaving a specific surface slab (the (101) surface), researchers can calculate the interaction energy between the oleate and the siderite surface. mdpi.com The calculated interaction energy of -360.006 kJ/mol indicates a strong adsorption process. mdpi.com

Further analysis through Mulliken population calculations helps to elucidate the nature of the chemical bond formed. mdpi.com These calculations have shown that a covalent bond is established between the oleate and the siderite surface through the transfer of electrons from an oxygen atom in the oleate molecule to an iron atom in the siderite lattice. mdpi.com Specifically, the valence-electron configurations of the iron and oxygen atoms change, indicating this electron transfer. mdpi.com

The table below summarizes key findings from DFT studies on the adsorption of oleate on an iron-containing surface.

ParameterValue/ObservationSource
Substrate Siderite (FeCO₃) (101) surface mdpi.com
Adsorbate Oleate mdpi.com
Interaction Energy -360.006 kJ/mol mdpi.com
Bonding Nature Covalent mdpi.com
Electron Transfer From Oxygen (oleate) to Iron (siderite) mdpi.com
Fe Valence-Electron Change From 3d6.214s0.31 to 3d6.514s0.37 mdpi.com
O Valence-Electron Change From 2s1.83p4.88 to 2s1.832p4.73 mdpi.com
O-Fe Bond Distance 1.746 Å mdpi.com

These DFT studies provide a fundamental understanding of the strong chemical interactions that govern the formation of ferrous oleate complexes on mineral surfaces. The insights gained are crucial for applications where the surface modification of iron-containing materials is important.

Molecular Dynamics Simulations for Ligand-Nanoparticle Interactions

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic interactions between ligands, such as oleic acid, and iron oxide nanoparticles. acs.orgresearchgate.net These simulations provide a detailed, atomistic view of how surfactants arrange themselves on the nanoparticle surface and how these arrangements influence the nanoparticle's properties and behavior in various environments. acs.orgacs.org

MD simulations have been instrumental in understanding the role of surfactants in the synthesis of magnetic nanoparticles. For instance, the interactions between oleic acid and oleylamine (B85491) with magnetic nanoparticles have been studied using molecular mechanics and dynamics. acs.org These studies have highlighted the importance of acid-base complex formation between the two surfactants in controlling the shape and size of the resulting iron oxide nanoparticles. acs.org The concentration of the surfactants is a critical parameter that can modify the nanoparticle's surface charge and zeta potential, which in turn affects their stability and aggregation behavior. acs.org

The insights from MD simulations are crucial for developing nanomedicines and other nanoparticle-based technologies. nih.gov For example, understanding how a protective polymer corona, often formed by ligands like oleate, behaves in a biological environment is essential for designing effective drug delivery vehicles. nih.gov MD simulations can provide information on the stability of functionalized proteins on the nanoparticle surface and the exposure of targeting ligands. nih.gov

The table below presents key aspects of ligand-nanoparticle interactions that can be investigated using molecular dynamics simulations.

Investigated AspectSignificanceExample from Research
Surfactant Arrangement Influences nanoparticle shape, size, and stability.Acid-base complex formation between oleic acid and oleylamine dictates nanoparticle morphology. acs.org
Surface Coverage Affects surface charge and zeta potential.Surfactant concentration modifies the surface properties of iron oxide nanoparticles. acs.org
Ligand-Ligand Interactions Can be more significant than ligand-surface interactions.Surfactants with longer carbon chains interact more strongly with each other than with the nanoparticle surface. acs.org
Nanoparticle Aggregation Determines the colloidal stability of the system.Simulations can elucidate the aggregation process of Fe₃O₄ nanoparticles. researchgate.net
Ligand Exposure Crucial for the functionality of targeted nanoparticles.MD can assess the availability of targeting ligands for receptor binding in drug delivery systems. nih.gov

In essence, molecular dynamics simulations provide a bridge between the atomic-level details of chemical interactions and the macroscopic properties of nanoparticle systems. This computational approach is indispensable for the rational design and optimization of functional nanomaterials based on this compound and related systems.

Modeling of Reaction Energetics and Transition States

The study of reaction energetics and the identification of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods play a crucial role in elucidating these aspects, which can be challenging to determine experimentally.

The energetics of a reaction, such as the formation of this compound from its precursors, can be calculated using various theoretical approaches. uni-muenchen.de These calculations can determine the reaction energy by considering different thermodynamic quantities like total energies, enthalpies, and Gibbs free energies. uni-muenchen.de For instance, the reaction enthalpy for a given process can be theoretically predicted and compared with experimental values, providing a measure of the accuracy of the computational model. uni-muenchen.de

Finding the transition state, which is the highest energy point along the minimum energy path between reactants and products, is essential for determining the reaction rate. rowansci.com The energy difference between the reactants and the transition state represents the activation energy of the reaction. rowansci.com For complex reactions, locating the transition state can be non-trivial. rowansci.com Various computational methods, such as Linear Synchronous Transit (LST) and coordinate scanning, are used to generate an initial guess of the transition state structure. rowansci.com

In the context of reactions involving iron, such as the ferrous-ferric electron transfer, advanced simulation techniques like transition path sampling have been used to determine the activation energy. nih.gov This method has the advantage of not requiring prior knowledge of the reaction coordinate. nih.gov Such studies have revealed that for certain model systems, the activation energy can be significantly smaller than the activation free energy, implying a large entropic contribution to the reaction barrier. nih.gov

The table below outlines key concepts and methods used in modeling reaction energetics and transition states.

Concept/MethodDescriptionRelevance to this compound Systems
Reaction Energetics Calculation of the energy change during a reaction (e.g., enthalpy, Gibbs free energy). uni-muenchen.deDetermines the thermodynamic feasibility of this compound formation and other related reactions.
Transition State The highest energy point on the reaction path, which determines the reaction rate. rowansci.comIdentifying the transition state for the formation or dissociation of this compound provides insight into the reaction kinetics.
Activation Energy The energy barrier that must be overcome for a reaction to occur. nih.govA key parameter for understanding the speed of reactions involving this compound.
Linear Synchronous Transit (LST) A method for generating an initial guess of the transition state by interpolating between reactant and product structures. rowansci.comCan be a starting point for more refined calculations of the transition state in this compound reactions.
Transition Path Sampling A simulation technique that can directly yield the activation energy without needing to define a reaction coordinate. nih.govOffers a powerful tool to study complex reaction mechanisms in this compound systems.

By applying these computational models, researchers can gain a detailed understanding of the thermodynamic and kinetic factors that govern the chemical behavior of this compound. This knowledge is invaluable for controlling and optimizing processes where this compound plays a critical role.

Applications of Ferrous Oleate Derived Materials in Advanced Fields

Catalysis and Electrocatalysis

Materials derived from ferrous oleate (B1233923) have demonstrated significant potential as catalysts in various chemical transformations, offering environmentally benign and efficient alternatives to conventional catalysts.

A notable application of ferrous oleate is in the synthesis of iron phosphide (B1233454) (FeP) and diiron phosphide (Fe₂P) nanoparticles, which are recognized as highly active and air-stable catalysts. rsc.orgacs.org Traditional methods for creating these materials often rely on highly toxic and hazardous precursors like iron pentacarbonyl (Fe(CO)₅). rsc.orgresearchgate.net In contrast, using iron carboxylates such as this compound provides a safer, more practical, and environmentally friendly route. rsc.org

In this "green" synthesis approach, an iron oleate complex is used as the iron source and reacted with a comparatively benign phosphorus source, such as triphenylphosphite. rsc.org The process allows for precise control over the resulting nanoparticle phase and size. rsc.orgrsc.org By carefully optimizing reaction parameters like temperature, time, and precursor ratios, either Fe₂P or FeP phases can be selectively synthesized under relatively mild solvothermal conditions. rsc.orgrsc.org Research has shown that iron oleate is a particularly effective precursor due to its decomposition temperature being well-aligned with the conditions required for solvothermal synthesis. rsc.org The resulting nanoparticles, particularly Fe₂P nanorods, have shown exceptional catalytic properties. rsc.orgrsc.org

Table 1: Synthesis of Iron Phosphide Nanoparticles from Iron Oleate Precursor

Iron PrecursorPhosphorus SourceSynthesis ConditionsResulting Phase & MorphologyAvg. SizeSource(s)
Iron Oleate (Fe-Ol)Triphenylphosphite (TPP)Hexadecylamine, 320 °C, 12 hCrystalline Fe₂P, Rod-like50.0 nm (length), 8.8 nm (width) rsc.orgrsc.org
Iron Oleate (Fe-Ol)Triphenylphosphite (TPP)Hexadecylamine, 380 °CSelective FeP phaseNot specified rsc.org
Ferric Salt, Oleic AcidSodium HypophosphiteTwo-step: 1) Hydrothermal synthesis of iron oxide precursor; 2) Gas-solid phase phosphating reaction (300-350 °C)FeP, FeP₄, or FeP₂Not specified google.com

This table provides an interactive summary of research findings on the synthesis of iron phosphide nanoparticles using iron oleate-related precursors.

The iron phosphide nanoparticles derived from this compound have proven to be highly effective catalysts in hydrogenation reactions. rsc.orgrsc.org Specifically, Fe₂P nanoparticles synthesized from an iron-oleate complex demonstrated high catalytic activity in the liquid-phase hydrogenation of nitriles. rsc.orgrsc.org

In comparative studies, the Fe₂P nanoparticles synthesized from iron oleate (FeₓP–Ol) achieved a product yield of 36% for the hydrogenation of benzonitrile (B105546) to benzylamine. rsc.org This performance was approximately double the yield obtained with Fe₂P nanoparticles synthesized from the toxic precursor Fe(CO)₅ under similar conditions. rsc.org The catalytic efficiency was further improved by immobilizing the FeₓP–Ol nanoparticles on a titanium dioxide (TiO₂) support, which increased the product yield to 90%. rsc.orgrsc.org This enhancement is attributed to potential electron donation from the TiO₂ support to the Fe₂P nanoparticles. rsc.org Beyond nitriles, ferric oleate has also been explored as a catalyst in the aquathermolysis of heavy crude oil, a process that involves cracking and hydrogenation reactions to reduce the oil's viscosity. d-nb.info

Table 2: Catalytic Performance of this compound-Derived Catalysts in Hydrogenation

CatalystSupportReactionSubstrateKey FindingSource(s)
FeₓP–OlNoneNitrile HydrogenationBenzonitrile36% yield of benzylamine, outperforming catalysts from Fe(CO)₅. rsc.org
FeₓP–OlTiO₂Nitrile HydrogenationBenzonitrile90% yield of benzylamine, showing significant enhancement. rsc.org
Ferric OleateNoneAquathermolysisShengli Heavy Oil86.1% viscosity reduction rate, indicating effective hydrogenation. d-nb.info

This interactive table summarizes the catalytic activity of materials derived from this compound in various hydrogenation processes.

Precursors for Metal Phosphide Nanoparticles (e.g., Fe2P, FeP)

Magnetic Materials for Advanced Technologies

Arguably the most prominent application of this compound is as a precursor for high-quality magnetic nanoparticles. nih.govacs.org The thermal decomposition of iron oleate complexes is a leading method for producing monodisperse magnetic nanoparticles with controllable sizes and shapes, which are essential for many advanced technologies. nih.govjkcs.or.krtandfonline.com

The thermal decomposition of an iron oleate complex is a widely adopted and highly successful method for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs). jkcs.or.krjkcs.or.kr This technique is favored because it allows for the large-scale production of highly uniform SPIONs from inexpensive and non-toxic reactants like iron chlorides and sodium oleate. jkcs.or.krtandfonline.com The process involves heating the iron oleate complex in a high-boiling point, non-coordinating solvent. jkcs.or.krresearchgate.net The thermolysis begins with the breaking of the coordination bond between the iron ion and the oleate, leading to the formation of nanoparticle nuclei and their subsequent growth. jkcs.or.krresearchgate.net

A key advantage of this method is the ability to precisely control the size and shape of the resulting SPIONs. jkcs.or.kr By adjusting parameters such as the molar ratio of oleic acid to iron, the reaction temperature, and the type of solvent, nanoparticles with diameters ranging from 4 to 25 nm and with spherical or cubic shapes can be produced. acs.orgjkcs.or.krjkcs.or.kr The structure and stoichiometry of the iron oleate precursor itself have a significant impact on the reproducibility and characteristics of the final SPIONs, making the careful preparation of the precursor a critical step. nih.govacs.org These SPIONs exhibit excellent magnetic properties and are prime candidates for biomedical applications like magnetic resonance imaging (MRI) and magnetic hyperthermia. jkcs.or.krjkcs.or.kr

Table 3: Synthesis of SPIONs via Thermal Decomposition of Iron Oleate

Precursor FormulationSolventTemperatureResulting SPION SizeKey FeatureSource(s)
Iron(III) Oleate1-Octadecene (B91540)320 °C4–16 nmSize-tunable with low dispersity. nih.govacs.org
Iron(III) OleateTri-n-octylamine320 °C10 and 20 nmSynthesis of different average diameters. scispace.com
Iron(III) Oleate1-Octadecene>320 °C8.4–15.0 nmParticle size controlled by Fe(III)/Oleic Acid ratio. jkcs.or.kr
Iron OleateHigh-boiling point solventNot specified9 and 15 nmMonodisperse SPIONs. researchgate.net

This interactive table details various research findings on the synthesis of SPIONs using this compound, highlighting the control over nanoparticle size.

SPIONs synthesized from this compound are excellent building blocks for creating advanced composite materials. nih.govacs.org Their integration into polymer matrices leads to the formation of magnetic nanocomposites, which combine the processability of polymers with the functional magnetic properties of the nanoparticles. cnrs.fracs.org The oleic acid coating on the SPIONs is crucial, as its hydrophobic chains enhance compatibility and dispersion within polymer matrices, preventing the aggregation that can diminish magnetic performance. cnrs.fr These nanocomposites are used in a variety of fields, including materials science and biomedicine. acs.org

Another important application is in the formulation of smart fluids, specifically ferrofluids or magnetorheological fluids. nih.gov These are colloidal suspensions of magnetic nanoparticles in a liquid carrier. The oleate-coated SPIONs produced from this compound can be stably dispersed in non-polar solvents to create these fluids. mdpi.com When an external magnetic field is applied, the fluid's viscosity and flow characteristics change dramatically, allowing for their use in applications like dynamic seals, dampers, and actuators. nih.govacs.org

Nanoparticles derived from this compound can function as highly effective transducers, converting energy from one form to another at the nanoscale. This capability is central to their use in several cutting-edge biomedical technologies.

In magnetic hyperthermia, SPIONs act as thermic transducers. jkcs.or.krjkcs.or.kr When subjected to an alternating magnetic field, these superparamagnetic nanoparticles absorb magnetic energy and efficiently convert it into heat, causing a localized temperature increase that can be used to destroy cancer cells. jkcs.or.kr

In diagnostic applications like Magnetic Particle Imaging (MPI), the nanoparticles serve as signal transducers. nih.govacs.orggoogle.com In MPI, the non-linear magnetization response of SPIONs to an oscillating magnetic field is measured directly, allowing for their position and concentration to be mapped with high sensitivity and resolution. google.com The nanoparticles transduce the external magnetic field into a detectable electrical signal.

Furthermore, SPIONs can act as biological transducers. Studies have shown that small, negatively charged SPIONs can interact with cell surface receptors and activate intracellular signaling pathways, such as the AKT and ERK pathways. researchgate.net In this role, the nanoparticles transduce their physical presence at the cell membrane into a specific biochemical response within the cell.

Nanocomposites and Smart Fluids

Advanced Materials Science Applications (General)

This compound, often referred to as iron oleate in scientific literature, serves as a critical organometallic precursor in the field of materials science, especially for the synthesis of magnetic iron oxide nanoparticles (IONPs). acs.orgiphy.ac.cnnih.gov The thermal decomposition of an iron oleate complex is a prevalent and effective method, valued for its capacity to yield high-quality, crystalline nanoparticles with highly controllable characteristics. iphy.ac.cnnih.govjkcs.or.kr This synthesis process typically involves heating the iron oleate precursor in a solvent with a high boiling point, which triggers its decomposition and the subsequent formation and growth of iron oxide nanoparticles. nih.govbeilstein-journals.org

A primary benefit of utilizing iron oleate is the exceptional level of control it affords over the physical and chemical properties of the resulting nanoparticles. nih.gov Scientific research has extensively shown that by carefully adjusting synthesis parameters, the size, shape, and composition of the iron oxide nanocrystals can be precisely tuned. acs.orgnih.govacs.org Key parameters that influence the final nanoparticle morphology include the reaction temperature, the concentration of stabilizing agents like oleic acid, and the type of solvent used. nih.govresearchgate.net For example, the diameter of the nanoparticles can be methodically controlled, ranging from just a few nanometers to larger sizes. nih.govacs.org This control is of fundamental importance as the material's properties, particularly its magnetic behavior, are strongly dependent on its size. iphy.ac.cnbalikesir.edu.tr

Furthermore, the shape of the nanocrystals can be deliberately engineered. The addition of oleic acid during the synthesis typically encourages the formation of spherical nanoparticles, whereas the introduction of sodium oleate can guide the growth of cubic nanoparticles. nih.gov This capability for shape control is essential for the development of materials with anisotropic properties required for specialized advanced applications.

The table below summarizes key research findings on the influence of different synthesis parameters on the final properties of the nanoparticles.

Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Properties

Synthesis Parameter Effect on Nanoparticle Properties Source(s)
Reaction Temperature An increase in reaction temperature generally results in the formation of larger nanoparticles. nih.gov
Oleic Acid Concentration Higher concentrations of oleic acid can lead to smaller nanoparticles by managing crystal growth and preventing aggregation. researchgate.netbalikesir.edu.tr
Addition of Sodium Oleate Facilitates the formation of cubic-shaped nanoparticles as opposed to spherical ones. nih.gov
Precursor Stoichiometry The molar ratio of iron to oleate in the precursor complex impacts its thermal stability and decomposition behavior, thereby influencing the final particle size. jkcs.or.kr
Heating Method Microwave-assisted heating can drastically shorten reaction times and enhance the reproducibility of the synthesis compared to conventional thermal heating methods. nih.gov

Development of Advanced Magnetic Materials

Iron oxide nanoparticles derived from this compound, most commonly magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), are fundamental components in the creation of advanced magnetic materials. iphy.ac.cnrasayanjournal.co.in These materials exhibit a unique property known as superparamagnetism when their particle size is reduced to below approximately 20 nanometers. iphy.ac.cnbalikesir.edu.tr Superparamagnetic materials are characterized by a strong magnetic response only when an external magnetic field is applied, with almost no retained magnetism (remanence) after the field is withdrawn. balikesir.edu.trrsc.org This characteristic is highly sought after for a variety of technological uses. The saturation magnetization, which indicates the material's maximum magnetic strength, can be quite significant in these nanoparticles. balikesir.edu.tr Research indicates potential applications for these materials in the formulation of smart fluids and for use in high-density magnetic data storage. acs.org

Fabrication of Polymer Nanocomposites

A further important application in materials science is the integration of these nanoparticles as functional fillers within polymer matrices to produce nanocomposites with enhanced properties. For instance, highly flexible nanocomposite films have been successfully created by incorporating Fe₃O₄-oleate nanoparticles into a poly(vinyl alcohol) (PVA) matrix. The dispersion of these nanoparticles throughout the polymer significantly improves its intrinsic properties. Detailed studies of Fe₃O₄-oleate/PVA nanocomposites have shown that the inclusion of the nanoparticles enhances electrical properties, such as AC-Conductivity. This improvement is attributed to polarization effects that occur at the interface between the nanoparticles and the polymer matrix. Such advanced composites show considerable promise for use in various electronic applications.

The table below details the observed properties of these specific nanocomposites.

Table 2: Properties of Fe₃O₄-Oleate/PVA Nanocomposites

Property Observation Implication Source(s)
Electrical AC-Conductivity is enhanced with a higher loading of nanoparticles. Indicates potential for use in electronic components and as a dielectric material in capacitors.
Dielectric The dielectric constant increases with the dispersion of Fe₃O₄-oleate nanoparticles. Makes the material suitable for capacitor applications.
Morphology The nanoparticles are successfully dispersed within the poly(vinyl alcohol) (PVA) matrix. This dispersion leads to dipole polarization, which is a key factor in the enhanced electrical properties.
Optical The presence of characteristic absorption peaks in UV-Vis spectroscopy confirms the interaction between the nanoparticles and the polymer. Provides evidence of successful composite formation.

Catalytic Systems

The inherent properties of iron oxide nanoparticles derived from this compound, such as their high surface-area-to-volume ratio and chemically active surfaces, make them effective catalysts. They have been successfully employed in the degradation of environmental pollutants. For example, oleic acid-coated Fe₃O₄ nanoparticles have shown high efficiency in the photocatalytic breakdown of organic dyes, such as Rhodamine B, when exposed to visible light. rsc.orgrsc.org This catalytic prowess is a result of the synergistic relationship between the oleic acid coating, which can improve light absorption, and the iron oxide core, which facilitates the necessary redox reactions. rsc.org A significant practical advantage is the intrinsic magnetic nature of the nanoparticles, which allows for their straightforward separation and recovery from the reaction mixture for subsequent reuse. rsc.org This reusability is a key feature for developing sustainable catalytic processes.

Future Research Directions and Outstanding Challenges

Enhancing Reproducibility and Scalability of Ferrous Oleate-Based Syntheses

A primary obstacle in the field is the difficulty in achieving consistent results between batches and scaling up production from milligrams to kilograms. acs.orgnih.govtandfonline.com The thermal decomposition of ferrous oleate (B1233923) is highly sensitive to minor variations in experimental conditions, which can lead to significant differences in the final nanoparticle size, shape, and magnetic properties. nih.govrsc.org This lack of reproducibility hinders both fundamental studies and commercial applications.

Research has shown that numerous factors influence the reaction's outcome. Studies have systematically altered parameters such as solvent type, precursor and surfactant concentration, heating rates, and reaction times to map their effects. rsc.orgnih.gov For instance, the choice of a high-boiling point solvent like 1-octadecene (B91540) versus 1-hexadecene (B165127) can impact particle size, although this effect is also linked to other parameters like the temperature ramp rate. rsc.org Interestingly, some parameters have a less pronounced effect than might be expected; variations in the iron oleate precursor concentration or the amount of oleic acid surfactant did not always lead to significant changes in nanoparticle size in certain studies. rsc.org However, the complete absence of oleic acid resulted in highly polydisperse nanoparticles. rsc.org

Scaling up these syntheses presents another layer of complexity. Simply increasing the volume of reagents often fails to produce nanoparticles with the same characteristics as those from smaller-scale reactions, frequently resulting in polydisperse or bimodally distributed particles. rsc.org Issues such as inefficient heat and mass transfer in larger reaction vessels are likely contributors. Overcoming these challenges may require a shift from traditional batch reactors to semi-continuous or continuous flow systems, which offer better control over reaction parameters. nih.gov A semi-continuous approach, where the this compound precursor is injected slowly into a hot solvent, has shown promise in achieving better control and scalability. nih.gov

To enhance reproducibility and enable successful scaling, future work must focus on developing robust, standardized synthesis protocols and potentially new reactor designs that can maintain uniform conditions throughout the reaction volume.

Table 1: Effect of Synthesis Parameters on Iron Oxide Nanoparticle (IONP) Characteristics

Parameter VariedSolventObservationReference
Iron Oleate Concentration 1-OctadeceneParticle size remained consistent at ~9 nm despite varying precursor amounts. rsc.org
Oleic Acid Surfactant 1-OctadeceneVarying concentration had little effect on size, but its absence caused high polydispersity. rsc.org
Heating Ramp Rate 1-Octadecene & 1-HexadeceneThe inverse relationship between ramp rate and particle size exists only within a certain range and for specific precursor-solvent combinations. rsc.org
Stirring Speed 1-OctadeceneIncreased stirring speed (~1600 rpm) in scaled-up experiments produced bi-pyramidal-like structures. rsc.org
Scale-Up (5x) 1-OctadeceneResulted in polydisperse particles or bimodal size distributions under standard stirring. rsc.org
Scale-Up (5x) 1-HexadeceneScaling up the reaction led to polydisperse nanoparticles. rsc.org

Deeper Understanding of Precursor Structure-Reactivity Relationships

The term "this compound" or "iron oleate" is often used to describe a precursor that is, in reality, a poorly defined mixture. acs.orgnih.govresearchgate.net This precursor is typically synthesized via a salt metathesis reaction between an iron salt (like iron(III) chloride) and sodium oleate. acs.orguenr.edu.gh However, the resulting product is not a simple, single chemical entity. Its exact composition, structure, and stoichiometry are highly sensitive to preparation and storage conditions, including drying procedures, residual water content, and the presence of byproducts. acs.orgresearchgate.netresearchgate.net

FeOl-1 is described as a highly viscous, dark red oil, which is difficult to fully separate from free oleic acid and other residues. acs.org Its composition can change with storage and workup conditions. acs.org

FeOl-2 can be isolated as a stable, fine brown powder that is insoluble in nonpolar solvents like hexanes. acs.org

FeOl-3 is a soluble, solid form that has been identified as a discrete trinuclear iron-oxo cluster, Fe₃O(oleate)₆. acs.org

The ability to synthesize these well-defined and stable precursor forms like FeOl-2 and FeOl-3 is a significant step forward. acs.orgnih.gov Using a precursor with a known, consistent stoichiometry allows for a more predictable reaction, leading to the reproducible synthesis of iron oxide nanoparticles with tunable sizes and narrow size distributions. acs.orgacs.org Future research must continue to focus on the detailed characterization of these precursors. Establishing clear correlations between the specific molecular structure of the iron oleate complex and the subsequent nucleation and growth kinetics of the nanoparticles is essential for moving beyond empirical recipe-based approaches to a more predictive science. researchgate.netresearchgate.net

Table 2: Comparison of Different Iron Oleate Precursor Forms

Precursor NameDescriptionKey CharacteristicsImpact on ReproducibilityReference
FeOl-1 General term for common iron oleateViscous, dark red oil; mutable structure and stoichiometry; contains impurities.Poor; composition varies with synthesis and storage, leading to inconsistent results. acs.orgnih.gov
FeOl-2 Isolated, purified formFine, dark brown powder; insoluble in hexanes; stable with consistent stoichiometry.Improved; provides a convenient and stable starting material for more reproducible syntheses. acs.org
FeOl-3 Isolated, well-defined clusterSolid; soluble in hexanes; confirmed as Fe₃O(oleate)₆ cluster.High; well-defined structure leads to predictable reactivity and tunable nanoparticle synthesis. acs.org

Rational Design of this compound Complexes for Tailored Nanomaterials

The ultimate goal in many areas of nanotechnology is the ability to design and synthesize materials with precisely controlled properties. For iron oxide nanoparticles, this means tuning size, shape, crystallinity, and magnetic behavior for specific applications. The rational design of the this compound precursor is a critical step toward achieving this level of control. acs.orgacs.org

By moving away from ill-defined "this compound" and toward well-characterized, discrete molecular clusters, researchers can establish clearer structure-property relationships. acs.orgnih.gov The synthesis of nanoparticles from the defined FeOl-3 precursor, Fe₃O(oleate)₆, demonstrates that a predictable size range of nanoparticles (e.g., 4–16 nm) can be achieved with low size dispersity. acs.org This control stems from the consistent decomposition behavior of a uniform precursor.

The design principles extend beyond just the iron oleate core. The choice and concentration of other molecules in the reaction, such as surfactants and solvents, play a crucial role. Oleic acid, often added as a surfactant, can strongly influence nanoparticle morphology by preferentially binding to specific crystal facets, thereby promoting or inhibiting growth in certain directions. acs.orgrsc.org For example, varying the concentration of oleic acid has been shown to mediate a shape change from cubic to spherical nanoparticles. acs.org

Future research should focus on a multi-pronged approach to rational design:

Precursor Cluster Design: Systematically modifying the structure of the iron oleate complex itself. This could involve altering the nuclearity (the number of iron atoms in the cluster) or changing the coordinating ligands to fine-tune its thermal decomposition temperature and reactivity. researchgate.net

Surface Ligand Engineering: Understanding how different surfactant molecules interact with the nascent nanoparticle surfaces. This knowledge can be harnessed to direct the growth of specific shapes, such as cubes, octahedra, or more complex branched structures. acs.orgrsc.org

Kinetic Control: Manipulating reaction parameters like heating rates and precursor concentrations based on a deeper understanding of the nucleation and growth mechanisms. For instance, controlling the monomer concentration by adjusting the heating rate has been shown to be an effective way to tune the size of nanocubes. acs.orgrsc.org

By combining these strategies, it will be possible to develop a predictive framework for synthesizing tailored nanomaterials from this compound-based systems. acs.org

Table 3: Influence of Precursor and Reagent Design on Nanomaterial Properties

Design StrategyReagents/ConditionsResulting Nanomaterial CharacteristicsReference
Use of Well-Defined Precursor FeOl-3 (Fe₃O(oleate)₆) in 1-octadeceneTunable size range (4–16 nm) with low size dispersity. acs.org
Varying Oleic Acid (OA) Concentration Fe-oleate, 1-octadecene, varied OAShape control: increased OA concentration favored a change from cubic to spherical nanoparticles. acs.org
Varying Heating Rate Fe-oleate, oleic acid, 1-octadeceneSize control: increasing the heating rate from 5 °C/min to 20 °C/min decreased the average nanocube size from 58 nm to 26 nm. rsc.org
Introduction of Co-precursor Iron(III) oleate with sodium oleateFormation of wüstite-magnetite core-shell nanocubes instead of spherical particles. nih.gov

Exploration of Novel this compound Derivatives and Co-Precursors

While this compound is the most common precursor in this class, there is significant potential in exploring derivatives and combinations with other compounds to access new types of nanomaterials. This research direction involves modifying the fatty acid ligand or introducing other metal precursors into the synthesis.

One avenue is the use of alternative fatty acids to replace or supplement oleic acid. Ricinoleic acid, for example, is structurally similar to oleic acid but contains an additional hydroxyl group. rsc.org This hydroxyl group provides a reactive handle for post-synthesis functionalization, making it easier to render the hydrophobic nanoparticles dispersible in water. rsc.org Using ricinoleic acid as both a complexing and capping agent has been shown to be a simple, one-pot method for producing various superparamagnetic nanoparticles with tunable sizes and shapes. rsc.org

Another powerful strategy is the introduction of co-precursors, particularly other metal salts or oleates, to create complex, multi-metal oxide nanoparticles. The synthesis of ternary oxide nanoparticles, such as metal ferrites (MFe₂O₄), is of great interest due to their unique magnetic and electronic properties. researchgate.net Research has shown that for successful synthesis of monodisperse metal ferrite (B1171679) nanoparticles, it is crucial that the different metal ions form a bimetallic-oxo cluster in the precursor stage. For instance, Mn²⁺, Co²⁺, and Ni²⁺ ions readily form bimetallic clusters with Fe³⁺ ions, leading to the successful synthesis of MnFe₂O₄, CoFe₂O₄, and NiFe₂O₄ nanoparticles. researchgate.net In contrast, metals like zinc may form separate complexes, resulting in a mixture of different nanoparticle types. researchgate.net

The addition of non-metallic co-precursors can also dramatically influence the outcome. The presence of sodium oleate alongside iron oleate has been shown to facilitate the growth of cubic nanoparticles, a shape not typically obtained from iron oleate alone. rsc.orgnih.gov The exploration of these novel derivatives and co-precursor systems is a frontier in materials chemistry that promises to yield nanomaterials with novel compositions, morphologies, and functionalities.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of ferrous oleate?

  • Methodological Answer : this compound is typically synthesized via co-precipitation in alkaline media using ferrous salts and oleic acid. Key parameters include pH control (~9–11), temperature (60–80°C), and molar ratios of Fe²⁺:oleate (1:3 stoichiometry for Fe(oleate)₂). Post-synthesis purification involves repeated centrifugation/washing with ethanol to remove unreacted precursors. Evidence from analogous ferric oleate syntheses suggests TGA/FT-IR validation of ligand coordination .

Q. Which analytical techniques are critical for confirming this compound’s structural integrity?

  • Methodological Answer :

  • FT-IR : Confirm oleate coordination via carboxylate asymmetric stretching (1540–1550 cm⁻¹) and symmetric stretching (1430–1440 cm⁻¹).
  • TGA/DTG : Quantify organic content (14–15 wt% residue matches Fe(oleate)₂ decomposition).
  • Elemental Analysis (C/H/Fe) : Validate stoichiometry (e.g., C% ~70.2, H% ~10.5 for Fe(C₁₈H₃₃O₂)₂).
  • XRD : Amorphous patterns may indicate colloidal stability, whereas crystalline peaks suggest impurities or oxidation .

Q. How do reaction conditions influence colloidal stability in this compound suspensions?

  • Methodological Answer : Oleate ligand arrangement (monolayer vs. bilayer) dictates colloidal behavior. Hydrophobic coatings (single oleate layer) stabilize nonpolar solvents, while hydrophilic coatings (double layer with sodium oleate) enable aqueous suspensions. SAXS/TEM data show bilayer coatings increase particle clustering (fractal dimension ~2.4), impacting applications like magnetic hyperthermia or drug delivery .

Advanced Research Questions

Q. How can discrepancies between TEM and SAXS particle size measurements be resolved?

  • Methodological Answer : TEM measures primary particle size (e.g., 7 nm for hydrophobic MNPs), while SAXS detects hydrodynamic clusters (10 nm for hydrophilic MNPs). Discrepancies arise from aggregation during solvent evaporation (TEM) vs. in-situ dispersion (SAXS). Cross-validate with DLS and ensure consistent sample preparation (e.g., sonication duration, solvent polarity) .

Q. What statistical approaches are recommended for optimizing this compound synthesis yields?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables: temperature, pH, and oleate:Fe²⁺ ratio. Response surface methodology (RSM) can model interactions, while ANOVA identifies significant factors. Replicate experiments (n ≥ 3) and report mean ± SD to ensure robustness, as demonstrated in enzymatic oleate esterification studies .

Q. How does oleate ligand oxidation impact this compound’s magnetic properties?

  • Methodological Answer : Oxidation of Fe²⁺ to Fe³⁺ alters coordination geometry, reducing saturation magnetization. Monitor via XPS (Fe 2p₃/₂ peaks: 707 eV for Fe²⁺ vs. 711 eV for Fe³⁺) and VSM. Synthesize under inert atmosphere (N₂/Ar) and add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. What frameworks ensure reproducibility in this compound research data?

  • Methodological Answer : Adhere to FAIR principles:

  • Findability : Deposit raw data (e.g., XRD spectra, TGA curves) in repositories like Zenodo with DOI.
  • Accessibility : Use open formats (e.g., .cif for XRD, .csv for kinetic data).
  • Interoperability : Align metadata with MIACE (Minimum Information About a Colloidal Experiment) standards.
  • Reusability : Document synthesis protocols via platforms like protocols.io .

Data Contradiction Analysis

Q. How should conflicting elemental analysis (C/H/Fe) and TGA data be interpreted?

  • Methodological Answer : Discrepancies often arise from residual solvents or incomplete ligand coordination. Reconcile by:

  • Cross-checking TGA residue (theoretical vs. experimental Fe₃O₄ content).
  • Using ICP-OES for precise Fe quantification.
  • Repeating synthesis under stricter anhydrous conditions to eliminate H₂O interference .

Application-Oriented Research

Q. What criteria validate this compound’s suitability for biomedical applications?

  • Methodological Answer : Assess:

  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293).
  • Magnetic Responsiveness : Specific absorption rate (SAR) under alternating magnetic fields.
  • Colloidal Stability : Zeta potential (>|±30| mV) in physiological buffers.
  • Reference biocompatibility studies of oleate-coated MNPs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.